molecular formula C9H8BrNO2 B6152837 4-bromo-1-cyclopropyl-2-nitrobenzene CAS No. 36372-59-5

4-bromo-1-cyclopropyl-2-nitrobenzene

Cat. No.: B6152837
CAS No.: 36372-59-5
M. Wt: 242.1
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Description

4-Bromo-1-cyclopropyl-2-nitrobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine at position 4, a nitro group at position 2, and a cyclopropyl moiety at position 1. Its molecular formula is C₉H₇BrN₂O₂, with a molecular weight of 270.07 g/mol (calculated).

Properties

CAS No.

36372-59-5

Molecular Formula

C9H8BrNO2

Molecular Weight

242.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-cyclopropyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-cyclopropyl-2-nitrobenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the substitution of a hydrogen atom with a bromine atom .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled reaction conditions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclopropyl-2-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Substitution: Boronic acids, palladium catalysts, bases such as potassium carbonate (K2CO3).

Major Products Formed

    Reduction: 4-Amino-1-cyclopropyl-2-nitrobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-cyclopropyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclopropyl-2-nitrobenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic substitution, directing incoming electrophiles to the meta position relative to the nitro group. The nitro group, also electron-withdrawing, further stabilizes the intermediate benzenonium ion formed during the reaction .

Comparison with Similar Compounds

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

  • Molecular Formula : C₆H₆BrN₂
  • Molecular Weight : 187.03 g/mol
  • Substituents: Bromine (position 4), amino groups (-NH₂) at positions 1 and 2.
  • Key Features: The amino groups are electron-donating, contrasting sharply with the electron-withdrawing nitro group in the target compound. Applications include manufacturing and laboratory uses, as noted in product documentation .

4-Bromo-2-chloro-1-cyclopropylbenzene (CAS 1353856-55-9)

  • Molecular Formula : C₉H₈BrCl
  • Molecular Weight : 231.52 g/mol
  • Substituents : Bromine (position 4), chlorine (position 2), cyclopropyl (position 1).
  • Key Features :
    • Chlorine, a weaker electron-withdrawing group compared to nitro, may lead to divergent reactivity in substitution reactions.
    • The absence of a nitro group reduces molecular polarity compared to the target compound .

1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene (CAS 1400644-63-4)

  • Molecular Formula: C₁₀H₉BrClNO₃
  • Molecular Weight : 306.54 g/mol
  • Substituents : Bromine (position 1), chlorine (position 2), cyclopropylmethoxy (-O-CH₂-cyclopropyl) at position 5, and nitro (position 4).
  • Key Features :
    • The cyclopropylmethoxy group introduces both steric bulk and electron-donating effects via the oxygen atom.
    • Substituent positions differ significantly from the target compound, altering regiochemical outcomes in reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS Number Key Features
4-Bromo-1-cyclopropyl-2-nitrobenzene C₉H₇BrN₂O₂ 270.07 Br (4), NO₂ (2), cyclopropyl (1) Not provided Strong EWG effects, steric hindrance
4-Bromo-1,2-diaminobenzene C₆H₆BrN₂ 187.03 Br (4), NH₂ (1, 2) 1575-37-7 Electron-donating NH₂, manufacturing uses
4-Bromo-2-chloro-1-cyclopropylbenzene C₉H₈BrCl 231.52 Br (4), Cl (2), cyclopropyl (1) 1353856-55-9 Moderate EWG (Cl), lower polarity
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene C₁₀H₉BrClNO₃ 306.54 Br (1), Cl (2), NO₂ (4), O-CH₂-cyclopropyl (5) 1400644-63-4 Mixed EWG/EDG effects, complex substitution

Research Findings and Limitations

  • Synthetic Challenges : The cyclopropyl group in this compound may complicate synthesis due to its sensitivity to ring-opening under acidic or oxidative conditions.
  • Data Gaps : Detailed physicochemical properties (e.g., melting point, solubility) and reaction yields are absent in the provided evidence, necessitating further experimental characterization.

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